molecular formula C30H28N4O2 B107711 NSC37553 CAS No. 6954-49-0

NSC37553

Cat. No.: B107711
CAS No.: 6954-49-0
M. Wt: 476.6 g/mol
InChI Key: IQQBOFWGDHWBNC-UHFFFAOYSA-N
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Description

1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines known for their wide range of biological and pharmaceutical activities . This particular compound is characterized by its unique structure, which includes two phenyl groups attached to a piperazine ring through carboxamide linkages.

Chemical Reactions Analysis

1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups, using reagents like sodium hydride or potassium tert-butoxide.

    Cyclization: Intramolecular cyclization reactions can be performed to form more complex ring structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide can be compared with other similar compounds, such as:

The uniqueness of NSC37553 lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

6954-49-0

Molecular Formula

C30H28N4O2

Molecular Weight

476.6 g/mol

IUPAC Name

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide

InChI

InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36)

InChI Key

IQQBOFWGDHWBNC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5

Synonyms

N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide; 

Origin of Product

United States

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